
3-((4-Chlorophenyl)sulfonyl)-1-(propylsulfonyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Chlorophenyl)sulfonyl)-1-(propylsulfonyl)azetidine, also known as CPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPAA belongs to the class of azetidine compounds and is known for its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
Antioxidant Capacity Assays
"Sulfone derivatives have been investigated in the context of antioxidant capacity assays, notably in the ABTS/PP decolorization assay. This assay is critical for evaluating the antioxidant potential of compounds, including sulfone derivatives, which may undergo specific reactions contributing to total antioxidant capacity" (Ilyasov et al., 2020).
Pharmaceutical and Medicinal Significance
"The pharmaceutical and medicinal significance of sulfur (SVI)-containing motifs, including sulfonyl or sulfonamide-based analogs, has been well-documented. These compounds exhibit a wide range of pharmacological properties, making them valuable in discovering new therapeutic agents" (Zhao et al., 2018).
Biological and Preclinical Importance
"N-sulfonylamino azinones, a related class, have shown significant biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer properties. These findings underscore the potential of sulfone derivatives in various therapeutic areas" (Elgemeie et al., 2019).
Sulfonamide Inhibitors
"Sulfonamide compounds, a closely related chemical class, have been recognized for their significant role as bacteriostatic antibiotics and have found applications in treating bacterial infections caused by microorganisms. They also possess antiviral, anticancer, and anti-Alzheimer's disease properties" (Gulcin & Taslimi, 2018).
Environmental Degradation
"Studies on the microbial degradation of polyfluoroalkyl chemicals highlight the environmental impact of sulfone derivatives. These compounds, through their degradation, can result in persistent and toxic perfluoroalkyl carboxylic and sulfonic acids, underscoring the need for understanding their environmental fate" (Liu & Mejia Avendaño, 2013).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-propylsulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S2/c1-2-7-19(15,16)14-8-12(9-14)20(17,18)11-5-3-10(13)4-6-11/h3-6,12H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUARAGOKZIAQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

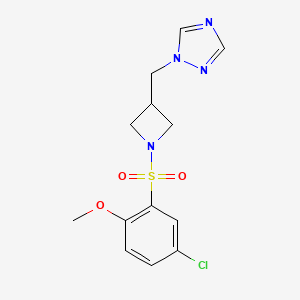
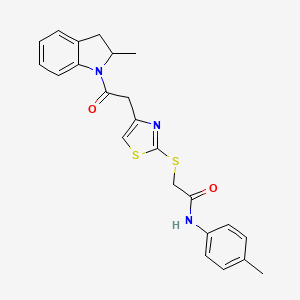
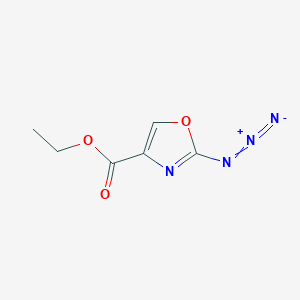
![4-cyano-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2809028.png)
![2-[(4-Chlorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2809029.png)
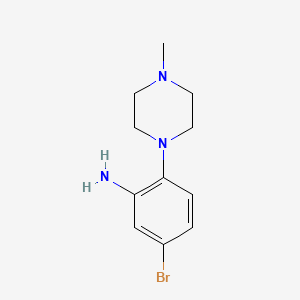
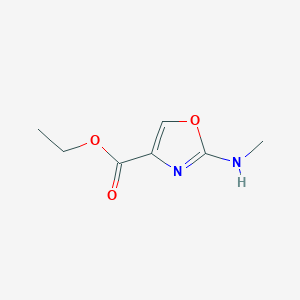
![Ethyl 1-((2,4-dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2809033.png)
![1-[[1-(2-Chlorophenyl)triazol-4-yl]methyl]piperidin-4-ol](/img/structure/B2809037.png)

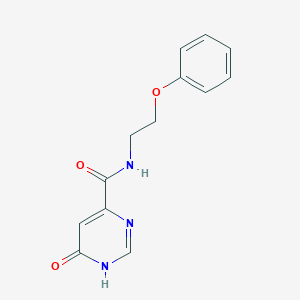
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-cyclopentylacetamide](/img/structure/B2809041.png)

![5-Benzyl-2-(5-bromopyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2809045.png)